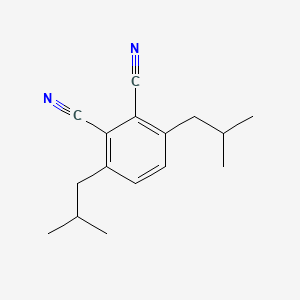
3,6-Diisobutylphthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diisobutylphthalonitrile is an organic compound with the molecular formula C16H20N2 It is characterized by the presence of two isobutyl groups attached to the phthalonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diisobutylphthalonitrile typically involves the reaction of phthalonitrile with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Diisobutylphthalonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrile groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted phthalonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
3,6-Diisobutylphthalonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of phthalocyanines, which are important dyes and pigments.
Biology: Investigated for its potential use in the development of bioactive molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of high-performance polymers and resins.
Mécanisme D'action
The mechanism of action of 3,6-Diisobutylphthalonitrile involves its interaction with various molecular targets. The nitrile groups can participate in coordination chemistry, forming complexes with metal ions. These complexes can then undergo further chemical transformations, leading to the formation of new compounds with desired properties.
Comparaison Avec Des Composés Similaires
- 3,6-Didecyloxyphthalonitrile
- 3,6-Dipentyloxyphthalonitrile
- Diisobutyl phthalate
Comparison: 3,6-Diisobutylphthalonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 3,6-Didecyloxyphthalonitrile and 3,6-Dipentyloxyphthalonitrile, it has shorter alkyl chains, affecting its solubility and reactivity. Diisobutyl phthalate, on the other hand, is an ester and not a nitrile, leading to different chemical behavior and applications.
Propriétés
Formule moléculaire |
C16H20N2 |
|---|---|
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
3,6-bis(2-methylpropyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H20N2/c1-11(2)7-13-5-6-14(8-12(3)4)16(10-18)15(13)9-17/h5-6,11-12H,7-8H2,1-4H3 |
Clé InChI |
JNHMJTKDMBQXKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=C(C(=C(C=C1)CC(C)C)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



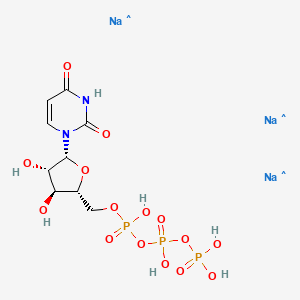
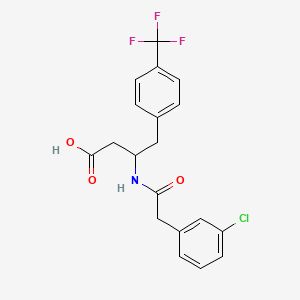



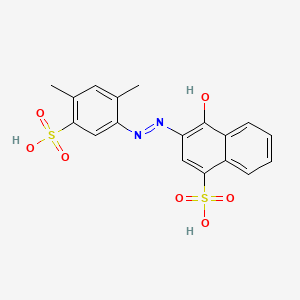
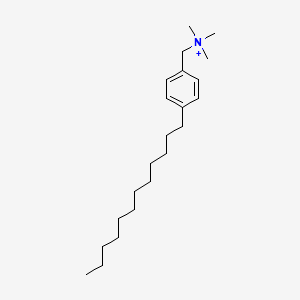
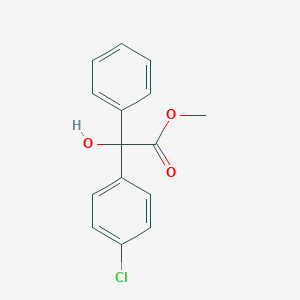
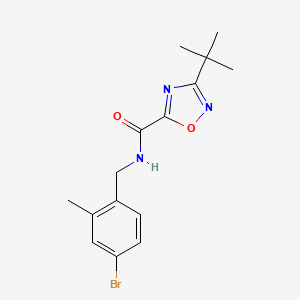
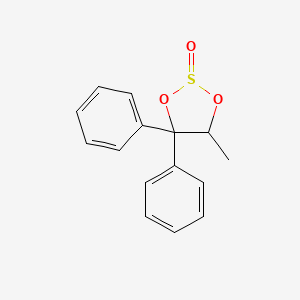
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12820048.png)
![6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12820061.png)
![6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12820062.png)
